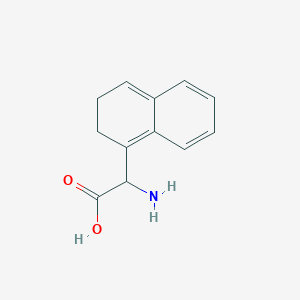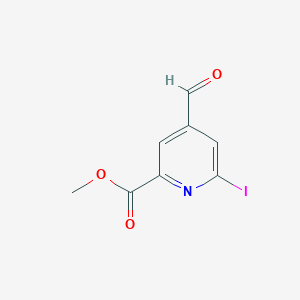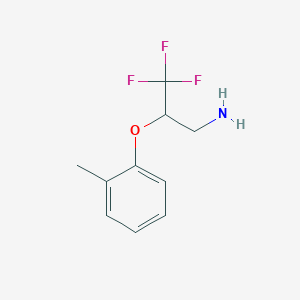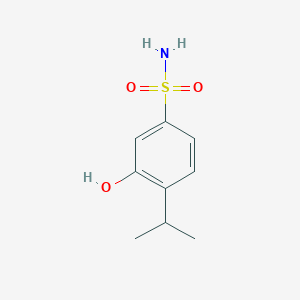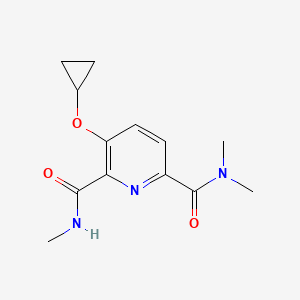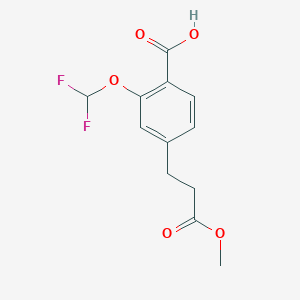
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid is an organic compound with a complex structure that includes both difluoromethoxy and methoxy-oxopropyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Difluoromethoxy Group: This can be achieved through the reaction of a suitable precursor with difluoromethyl ether under controlled conditions.
Introduction of the Methoxy-Oxopropyl Group: This step involves the reaction of the intermediate compound with a methoxy-oxopropylating agent, such as methoxyacetyl chloride, in the presence of a base.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy-oxopropyl groups can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)-5-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(3-Methoxy-3-oxopropyl)-3-(methylthio)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H12F2O5 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C12H12F2O5/c1-18-10(15)5-3-7-2-4-8(11(16)17)9(6-7)19-12(13)14/h2,4,6,12H,3,5H2,1H3,(H,16,17) |
InChI Key |
UMOUHMWYADCHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


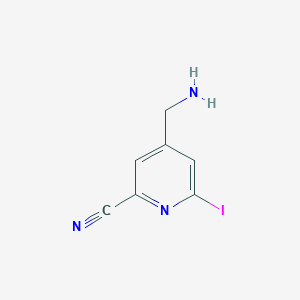




![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)

